molecular formula C11H12O3 B8666727 1-(Hydroxymethyl)cyclopropyl benzoate

1-(Hydroxymethyl)cyclopropyl benzoate

Cat. No.: B8666727
M. Wt: 192.21 g/mol
InChI Key: PAEVZTMHVRVJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[1-(hydroxymethyl)cyclopropyl] benzoate

InChI

InChI=1S/C11H12O3/c12-8-11(6-7-11)14-10(13)9-4-2-1-3-5-9/h1-5,12H,6-8H2

InChI Key

PAEVZTMHVRVJDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1-(Hydroxymethyl)cyclopropyl)methyl benzoate
  • CAS Numbers: 1929-30-2 (primary), 142148-11-6 (synonym) .
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol .
  • Structure : Comprises a cyclopropane ring substituted with a hydroxymethyl group and a benzoate ester (SMILES: O=C(OCC1(CO)CC1)C2=CC=CC=C2) .

Key Properties :

  • Functional Groups : Benzoate ester (electron-withdrawing) and hydroxymethyl (polar group).

Comparison with Structurally Similar Compounds

Benzyl [1-(Hydroxymethyl)cyclopropyl]carbamate

  • CAS : 103500-22-7 .
  • Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.256 g/mol).
  • Key Differences :
    • Functional Group : Carbamate (NHCOO-) replaces the benzoate ester.
    • Reactivity : Carbamates are more prone to hydrolysis under acidic/basic conditions compared to esters due to the nucleophilic nitrogen .
    • Applications : Used as a protecting group in peptide synthesis or as intermediates in drug development .
Property 1-(Hydroxymethyl)cyclopropyl Benzoate Benzyl Carbamate Derivative
Molecular Weight 206.24 g/mol 221.26 g/mol
Functional Group Benzoate ester Carbamate
Stability Moderate (ester hydrolysis at extremes) Lower (acid/base-sensitive)
Typical Use Unspecified (likely synthesis intermediate) Lab research, drug intermediates

tert-Butyl (1-(4-(Hydroxymethyl)phenyl)cyclopropyl)carbamate

  • CAS : 2803460-75-3 .
  • Structure : Cyclopropane ring with a hydroxymethylphenyl substituent and a tert-butyl carbamate group.
  • Key Differences: Substituents: Aromatic phenyl group enhances π-π interactions, increasing solubility in non-polar solvents. Stability: tert-Butyl group provides steric protection, reducing hydrolysis rates compared to benzyl carbamates .
Property This compound tert-Butyl Carbamate Derivative
Aromaticity Benzoate ester (mono-aromatic) Phenyl + carbamate (di-aromatic)
Solubility Moderate in organic solvents Higher in non-polar solvents
Stability Moderate High (steric hindrance)

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • CAS: Not specified; intermediate for Montelukast .
  • Structure : Cyclopropane with mercaptomethyl and acetic acid groups.
  • Key Differences :
    • Functional Group : Thiol (-SH) and carboxylic acid (-COOH) introduce high reactivity (e.g., disulfide bond formation).
    • Applications : Direct pharmaceutical relevance (Montelukast intermediate) vs. benzoate’s undefined role .
Property This compound Mercaptomethyl Cyclopropane Derivative
Reactivity Low (ester group) High (thiol and acid groups)
Pharmaceutical Use Unspecified Critical intermediate (Montelukast)
Stability High Low (thiol oxidation risk)

Broader Structural and Functional Comparisons

Ester-Based Analogues

  • Benzyl Butyl Phthalate (BBP) :
    • Structure : Phthalate ester with benzyl and butyl chains.
    • Key Difference : Phthalates are bulkier, used as plasticizers, whereas the cyclopropane benzoate lacks industrial-scale applications .

Heterocyclic Derivatives

  • Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate: Structure: Benzimidazole core with ester and pyrrolidinone groups. Key Difference: Heterocyclic systems enhance biological activity (e.g., CNS drugs), unlike the simpler cyclopropane benzoate .

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